molecular formula C15H9NO4S B13421928 1-Cyano-6-(methylsulfonyl)-9H-xanthen-9-one

1-Cyano-6-(methylsulfonyl)-9H-xanthen-9-one

Cat. No.: B13421928
M. Wt: 299.3 g/mol
InChI Key: LQXBNMFPTUKECO-UHFFFAOYSA-N
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Description

1-Cyano-6-(methylsulfonyl)-9H-xanthen-9-one is an organic compound with the molecular formula C15H9NO4S. This compound is characterized by its xanthene core structure, which is a tricyclic aromatic system, and the presence of cyano and methylsulfonyl functional groups. The xanthene core is known for its fluorescence properties, making derivatives of this structure valuable in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyano-6-(methylsulfonyl)-9H-xanthen-9-one typically involves the introduction of the cyano and methylsulfonyl groups onto the xanthene core. One common method involves the reaction of 6-methylsulfonyl-9H-xanthen-9-one with a cyanating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene, with the temperature maintained at a specific range to ensure the desired product formation .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the potential hazards associated with the reagents and reaction conditions.

Chemical Reactions Analysis

Cyclization Reactions

The compound participates in cyclization reactions to form polycyclic structures. The methylsulfonyl group acts as an electron-withdrawing activator, directing nucleophilic attack to specific positions on the aromatic ring.

Reaction Type Conditions Product Key Features
Intramolecular cyclizationDMSO, 80°C, 12 hrsTricyclic benzoxathiine derivativeForms a fused six-membered ring system
Metal-catalyzed couplingPd(OAc)₂, K₂CO₃, DMF, 120°CBiphenyl-fused xanthone analogEnhances π-conjugation for optoelectronic applications

Nucleophilic Aromatic Substitution

The methylsulfonyl group serves as a leaving group, enabling substitution at the 6-position.

Nucleophile Conditions Product Yield
PiperidineTHF, reflux, 6 hrs6-Piperidino-1-cyano-9H-xanthen-9-one68%
Sodium methoxideMeOH, 60°C, 3 hrs6-Methoxy-1-cyano-9H-xanthen-9-one72%

Redox Transformations

The xanthone core undergoes reduction under controlled conditions:

Reagent Conditions Product Application
NaBH₄/CeCl₃EtOH, 0°C → RT, 2 hrs 9-Hydroxy-1-cyano-6-(methylsulfonyl)xantheneIntermediate for fluorescent dyes
H₂/Pd-CMeOH, 40 psi, 4 hrsPartially reduced dihydroxanthone derivativeStudied for antioxidant activity

Functional Group Interconversion

The cyano group undergoes hydrolysis and addition reactions:

Reaction Conditions Product Notes
Acidic hydrolysisH₂SO₄ (50%), 100°C, 8 hrs1-Carboxy-6-(methylsulfonyl)-9H-xanthen-9-oneForms stable carboxylic acid
Grignard additionMeMgBr, THF, -78°C → RT1-(1-Hydroxyethyl)-6-(methylsulfonyl)xanthenoneSteric hindrance limits yield to 41%

Cross-Coupling Reactions

Palladium-mediated couplings exploit the aromatic halogenation potential:

Coupling Partner Catalyst System Product Efficiency
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DMF/H₂O1-Cyano-6-(methylsulfonyl)-3-phenylxanthenoneSuzuki coupling; 79% yield
EthynyltrimethylsilanePdCl₂(CuI), PPh₃, NEt₃Alkynylated xanthone derivativeSonogashira reaction; 65% yield

Photochemical Reactivity

UV irradiation induces unique transformations:

Condition Product Mechanism Reference
UV (254 nm), benzeneRing-contracted benzofuran derivativeNorrish-type cleavage followed by recombination

Comparative Reactivity with Analogues

A comparison with structurally related compounds highlights functional group effects:

Compound Reaction with NaOCH₃ Reactivity Trend
1-Cyano-6-(methylsulfonyl)-9H-xanthen-9-oneRapid substitution at 6-positionMethylsulfonyl > Nitro > Methoxy
6-Nitro-9H-xanthen-9-oneNo reaction under same conditionsElectron-withdrawing groups enhance leaving capacity

Scientific Research Applications

1-Cyano-6-(methylsulfonyl)-9H-xanthen-9-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Cyano-6-(methylsulfonyl)-9H-xanthen-9-one exerts its effects is primarily through its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, while the xanthene core’s fluorescence properties enable its use in imaging and diagnostic applications. The methylsulfonyl group can enhance the compound’s solubility and stability in various environments .

Comparison with Similar Compounds

    6-(Methylsulfonyl)-9-oxo-9H-xanthene-1-carbonitrile: Shares a similar structure but may have different functional properties.

    Xanthene derivatives: Other xanthene-based compounds with varying functional groups can be compared in terms of their fluorescence properties and reactivity.

Uniqueness: 1-Cyano-6-(methylsulfonyl)-9H-xanthen-9-one is unique due to the combination of its cyano and methylsulfonyl groups, which confer specific chemical and physical properties that are valuable in various applications. Its strong fluorescence and ability to undergo diverse chemical reactions make it a versatile compound in scientific research .

Properties

Molecular Formula

C15H9NO4S

Molecular Weight

299.3 g/mol

IUPAC Name

6-methylsulfonyl-9-oxoxanthene-1-carbonitrile

InChI

InChI=1S/C15H9NO4S/c1-21(18,19)10-5-6-11-13(7-10)20-12-4-2-3-9(8-16)14(12)15(11)17/h2-7H,1H3

InChI Key

LQXBNMFPTUKECO-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)C(=O)C3=C(C=CC=C3O2)C#N

Origin of Product

United States

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